molecular formula C12H14ClN B580304 N-Despropargyl N-(2-Chloroallyl) Rasagiline CAS No. 1175018-73-1

N-Despropargyl N-(2-Chloroallyl) Rasagiline

Cat. No.: B580304
CAS No.: 1175018-73-1
M. Wt: 207.70 g/mol
InChI Key: VMSMHLATUDKJLI-GFCCVEGCSA-N
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Description

N-Despropargyl N-(2-Chloroallyl) Rasagiline (CAS 1175018-73-1) is a research chemical of significant interest in the field of neuroscience and medicinal chemistry, particularly in the study of novel anti-Parkinsonian agents. It is a structural analog of the established drug Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease . The neuroprotective activity of Rasagiline and its derivatives is attributed not only to MAO-B inhibition but also to properties independent of this mechanism, which are associated with the propargylamine moiety in its structure . As a modified derivative, this compound serves as a critical tool for researchers investigating structure-activity relationships (SAR). Studies into such analogs are fundamental for understanding the mechanisms of neuroprotection, which may involve the modulation of mitochondrial function, reduction of oxidative stress, and inhibition of apoptotic pathways to promote neuronal survival . This compound is provided exclusively for use in non-clinical laboratory research to aid in the development of novel therapeutic candidates and to further elucidate the complex pathways involved in neurodegenerative diseases. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use, nor is it for personal use.

Properties

CAS No.

1175018-73-1

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1

InChI Key

VMSMHLATUDKJLI-GFCCVEGCSA-N

SMILES

C=C(CNC1CCC2=CC=CC=C12)Cl

Isomeric SMILES

C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl

Canonical SMILES

C=C(CNC1CCC2=CC=CC=C12)Cl

Synonyms

(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Systems

Optimal solvent selection is critical for reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while dichloromethane facilitates faster reaction rates. Catalytic amounts of phase-transfer catalysts, such as tetrabutylammonium bromide, have been reported to improve yield by 15–20%.

Temperature and Time Dependence

Reactions conducted at 0°C exhibit higher stereochemical fidelity but require extended durations (12–24 hours). Elevated temperatures (25°C) reduce reaction time to 4–6 hours but risk racemization, necessitating stringent monitoring via chiral HPLC.

Stoichiometric Considerations

A molar ratio of 1:1.2 (aminoindan to 2-chloroallyl chloride) minimizes byproduct formation, such as dialkylated impurities. Excess 2-chloroallyl chloride (>1.5 equivalents) leads to decreased yields due to competitive hydrolysis.

Purification and Isolation Techniques

Crude product purification involves silica gel chromatography using hexane/ethyl acetate (7:3 v/v) as the eluent. Recrystallization from ethanol/water mixtures (9:1) further enhances purity to >99%, as confirmed by NMR and mass spectrometry. Industrial-scale processes employ continuous chromatography systems to reduce solvent consumption and improve throughput.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (d, J = 14 Hz, 1H, CH₂=CHCl), 3.12 (m, 1H, indan-CH), 2.95 (dd, J = 16 Hz, 2H, indan-CH₂).

    • ¹³C NMR : 145.2 (C-Cl), 118.7 (CH₂=CHCl), 54.3 (indan-CH).

  • Mass Spectrometry : ESI-MS m/z 208.1 [M+H]⁺.

Chromatographic Purity Assessment

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity ≥99.5% with a retention time of 6.8 minutes.

Industrial-Scale Production and Challenges

Large-scale synthesis faces challenges in controlling exothermic reactions during 2-chloroallyl chloride addition. Pilot studies recommend gradual reagent addition over 2 hours with jacketed reactors maintaining temperatures below 10°C. Impurity profiling identifies N-dichloroallyl derivatives (<0.1%) as primary contaminants, mitigated via optimized washing steps.

Applications in Pharmaceutical Development

This compound serves as a precursor in Rasagiline mesylate synthesis, where its chloroallyl group is further functionalized. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 6 months, supporting its use in long-term storage formulations .

Chemical Reactions Analysis

N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Rasagiline Derivatives

N-Despropargyl N-(2-Chloroallyl) Rasagiline is primarily utilized in the preparation of Rasagiline mesylate and related chloro derivatives. These derivatives are essential for enhancing the pharmacological profile of Rasagiline, improving its efficacy and safety in clinical settings .

Monoamine Oxidase Inhibition

As an irreversible inhibitor of monoamine oxidase type B, this compound plays a significant role in increasing dopamine levels in the brain, which is particularly beneficial for patients with Parkinson's disease. The inhibition of this enzyme prevents the breakdown of dopamine, thereby alleviating symptoms associated with dopamine deficiency .

Clinical Efficacy Studies

Clinical trials have demonstrated that Rasagiline, including its derivatives, is effective as monotherapy for early Parkinson's disease. A randomized controlled trial indicated that dosages of Rasagiline significantly improved the Unified Parkinson's Disease Rating Scale scores compared to placebo . This underscores the therapeutic potential of compounds like this compound.

Case Study 1: Efficacy in Early Parkinson's Disease

A multicenter trial involving 404 patients assessed the efficacy of Rasagiline as a monotherapy. Results showed that both 1 mg and 2 mg dosages were effective relative to placebo, with significant reductions in total Unified Parkinson's Disease Rating Scale scores observed over a 26-week period . The findings support the use of this compound as a viable treatment option.

Case Study 2: Combination Therapies

Recent developments have explored the combination of extended-release formulations of pramipexole and Rasagiline (P2B001). This combination aims to enhance striatal dopaminergic transmission while minimizing motor complications associated with higher doses of dopamine agonists. Phase II clinical data demonstrated significant symptomatic efficacy with a favorable safety profile . This indicates that this compound may play a critical role in future combination therapies.

Comparative Data Table

The following table summarizes key findings related to the applications and efficacy of this compound compared to other treatments:

Parameter This compound Pramipexole Levodopa
Mechanism MAO-B InhibitionDopamine AgonistDopamine Precursor
Common Use Early Parkinson's DiseaseEarly & Advanced PDAdvanced PD
Efficacy (UPDRS Score Change) -4.20 units (1 mg)-4.7 points (12 weeks)Varies by dosage
Safety Profile FavorableGenerally well-toleratedSide effects common

Mechanism of Action

The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.

Comparison with Similar Compounds

Rasagiline (CAS 136236-51-6)

  • Structure: Contains a propargyl group (N-propargyl-1[R]-aminoindan) critical for MAO-B inhibition and neuroprotective activity .
  • Mechanism : Irreversible MAO-B inhibition increases dopamine availability and reduces oxidative stress, stabilizing mitochondrial membranes .
  • Clinical Efficacy: Demonstrated in trials as monotherapy or adjunct to levodopa, reducing daily "off" time by ~1.85 hours (1 mg/day dose) .

Key Difference : N-Despropargyl N-(2-Chloroallyl) Rasagiline lacks the propargyl group, likely diminishing MAO-B inhibitory activity. The chloroallyl substituent may introduce alternative mechanisms, such as altered interactions with α-synuclein (aSyn) aggregation pathways .

N-(2-Chloroprop-2-en-1-yl)-2,3-Dihydro-1H-Inden-1-Amine (CAS 1179031-47-0)

  • Structure : Similar backbone to rasagiline but substitutes the propargyl group with a 2-chloropropenyl chain .
  • Molecular Weight : 207.7 g/mol (same as this compound).

Comparison : Both compounds share the chloroallyl modification, but stereochemical differences (e.g., cis/trans configurations) may affect binding affinity and metabolic stability.

Cis-N-(3-Chloroallyl)-1-(R)-Aminoindan (CAS 1175018-74-2)

  • Structure : Features a cis-configured 3-chloroallyl group instead of the 2-chloroallyl substituent in the target compound .

Key Insight : The position of the chlorine atom (2- vs. 3-) and stereochemistry could modulate electrophilicity and toxicity profiles.

Selegiline (CAS 14611-51-9)

  • Structure: Another propargylamine-based MAO-B inhibitor (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) .
  • Metabolism: Converts to amphetamine derivatives, unlike rasagiline, which forms non-stimulant metabolites like R-1-aminoindan .

Pharmacological and Mechanistic Insights

Loss of Propargyl-Dependent Effects

The propargyl group in rasagiline is essential for:

  • MAO-B inhibition : Critical for dopamine preservation in PD .
  • Neuroprotection : Reduces apoptosis via mitochondrial stabilization, independent of MAO-B .
  • Anti-aggregation Activity : Modulates aSyn into less aggregation-prone conformations .

Implications for this compound :

  • Likely reduced MAO-B inhibition due to propargyl absence.
  • Potential retention of partial neuroprotection through chloroallyl-mediated aldehyde scavenging or aSyn interaction .

Chloroallyl Substitution Effects

  • Electrophilicity : The chloroallyl group may enhance reactivity, influencing interactions with nucleophilic residues in proteins or nucleic acids.
  • Lipophilicity : Increased molecular weight (207.7 vs. 169.2 for rasagiline) could alter blood-brain barrier penetration .

Comparative Data Table

Compound CAS Molecular Formula Key Substituent MAO-B Inhibition Neuroprotective Mechanism
Rasagiline 136236-51-6 C₁₂H₁₁N Propargyl Yes MAO-B-dependent and independent
This compound 1175018-73-1 C₁₂H₁₄ClN 2-Chloroallyl Likely Reduced Potential aSyn modulation
Selegiline 14611-51-9 C₁₃H₁₇N Propargyl + phenyl Yes MAO-B-dependent
Cis-N-(3-Chloroallyl)-1-(R)-Aminoindan 1175018-74-2 C₁₂H₁₄ClN 3-Chloroallyl (cis) Unknown Unreported

Biological Activity

N-Despropargyl N-(2-Chloroallyl) Rasagiline is a derivative of Rasagiline, a well-known monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson's disease. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Rasagiline and Its Derivatives

Rasagiline is a selective and irreversible inhibitor of MAO-B, which plays a critical role in the metabolism of dopamine in the brain. The compound is primarily utilized to alleviate symptoms associated with Parkinson's disease and has shown neuroprotective effects independent of its MAO-B inhibitory activity. This compound represents a modification intended to enhance the therapeutic profile of its parent compound.

  • MAO-B Inhibition :
    • Rasagiline binds covalently to the flavin cofactor in the active site of MAO-B, leading to irreversible enzyme inhibition. This action results in increased levels of dopamine by preventing its breakdown, thus improving dopaminergic signaling in patients with Parkinson's disease .
  • Neuroprotective Effects :
    • Research indicates that Rasagiline exhibits neuroprotective properties through mechanisms that do not solely rely on MAO-B inhibition. These include modulation of glutamate release and reduction of oxidative stress, which are crucial in preventing neuronal death in Parkinsonian models .
  • Dopamine Transporter Interaction :
    • Studies suggest that Rasagiline may also inhibit dopamine reuptake via the plasma membrane dopamine transporter (DAT), further enhancing dopaminergic transmission .

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

Property Details
Chemical Structure C₁₃H₁₇ClN₁O₃
Molecular Weight 267.34 g/mol
Mechanism Irreversible MAO-B inhibition
Primary Use Treatment of Parkinson's disease
Neuroprotective Effects Reduces oxidative stress and modulates glutamate release

Case Studies and Research Findings

  • Clinical Efficacy :
    • A clinical trial demonstrated that Rasagiline significantly reduced "off" time in patients treated with levodopa, showing comparable efficacy to entacapone. Patients receiving Rasagiline experienced an increase in "on" time without troublesome dyskinesia, highlighting its clinical relevance in managing motor fluctuations associated with Parkinson’s disease .
  • Neuroprotective Studies :
    • In preclinical studies, Rasagiline was shown to protect dopaminergic neurons from degeneration induced by neurotoxins such as 6-hydroxydopamine. This protective effect was attributed to both MAO-B inhibition and additional neuroprotective mechanisms that warrant further investigation .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates that Rasagiline is well absorbed after oral administration, with a half-life allowing for once-daily dosing. Its metabolism primarily occurs via CYP1A2, producing 1-aminoindan as a major metabolite, which also possesses some pharmacological activity .

Q & A

Q. Methodological Answer :

  • Stereochemical Analysis : Use X-ray crystallography or CD spectroscopy to compare adduct formation with MAO-B vs. parent rasagiline .
  • Metabolite Profiling : Incubate derivatives with liver microsomes (CYP450 isoforms) and quantify metabolites via LC-MS. Rasagiline’s aminoindan metabolite lacks amphetamine-like activity; assess chloroallyl-derived analogs for neurotoxicity .

Advanced Research: Can N-Despropargyl derivatives synergize with existing therapies (e.g., levodopa or cholinesterase inhibitors) without amplifying adverse effects?

Q. Methodological Answer :

  • Dose-Escalation Studies : In MPTP-lesioned primates, co-administer derivatives with levodopa and monitor dyskinesia via AIMs scoring .
  • Neurochemical Assays : Microdialysis in striatum to measure dopamine/glutamate balance. Rasagiline reduces “off” time without increasing troublesome dyskinesias; compare derivatives using similar endpoints .
  • Combination Therapy : Test bifunctional derivatives (e.g., MAO-B/ChE inhibitors) in APP transgenic mice to assess amyloid processing (sAPPα) .

Advanced Research: What in silico approaches predict the blood-brain barrier (BBB) permeability of chloroallyl-substituted rasagiline analogs?

Q. Methodological Answer :

  • QSAR Modeling : Use rasagiline’s logP (1.7) and polar surface area (30 Ų) as benchmarks. Introduce chloroallyl groups and compute changes in BBB score via PAMPA or Caco-2 permeability assays.
  • Molecular Dynamics : Simulate interactions with P-glycoprotein using docking software (AutoDock Vina). Rasagiline’s aminoindan core favors passive diffusion; assess steric effects of substitutions .

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